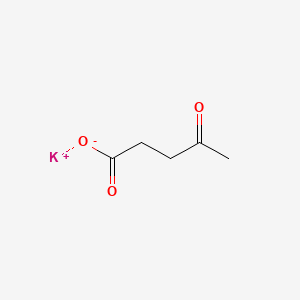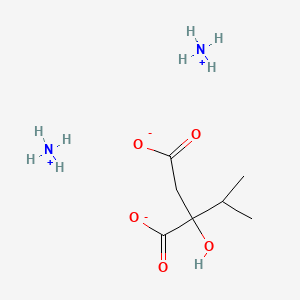
Pentanoic acid, 4-oxo-, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 4-oxo-, potassium salt is a chemical compound with the molecular formula C5H7KO3. It is a potassium salt derivative of 4-oxopentanoic acid, also known as levulinic acid. This compound is of interest due to its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentanoic acid, 4-oxo-, potassium salt can be synthesized through the neutralization of 4-oxopentanoic acid with potassium hydroxide. The reaction typically involves dissolving 4-oxopentanoic acid in water and then adding a stoichiometric amount of potassium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of the potassium salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more controlled conditions to ensure purity and yield. The process may also include steps for purification, such as crystallization or filtration, to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 4-oxo-, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The potassium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions with other metal salts can lead to the formation of different metal derivatives.
Major Products
Oxidation: Higher oxidation state products such as carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Different metal salts of 4-oxopentanoic acid.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 4-oxo-, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of pentanoic acid, 4-oxo-, potassium salt involves its interaction with various molecular targets and pathways. In biological systems, it can participate in metabolic pathways, influencing the production of energy and other metabolites. The potassium ion plays a crucial role in maintaining cellular functions and signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levulinic acid: The parent compound of pentanoic acid, 4-oxo-, potassium salt.
Valeric acid: Another carboxylic acid with a similar structure but different functional groups.
Butyric acid: A shorter-chain carboxylic acid with different properties.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of a carboxylic acid and a ketone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
65840-40-6 |
|---|---|
Molekularformel |
C5H7KO3 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
potassium;4-oxopentanoate |
InChI |
InChI=1S/C5H8O3.K/c1-4(6)2-3-5(7)8;/h2-3H2,1H3,(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
OUDJDLBWLBEQBJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)CCC(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















